2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Overview
Description
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused with a quinazoline moiety, along with a pyridine ring and a thione group.
Preparation Methods
The synthesis of 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives with appropriate reagents. For instance, the reaction of 2-aminopyridine with ethoxycarbonyl thioisocyanate followed by cyclization with hydroxylamine hydrochloride can yield the desired compound . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Industrial production methods may involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .
Chemical Reactions Analysis
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions with different aryl amines to form N-substituted derivatives . Major products formed from these reactions include various substituted triazoloquinazolines with potential biological activities.
Scientific Research Applications
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an inhibitor of various enzymes and receptors, including Janus kinases and adenosine receptors . The compound has also been investigated for its anticancer, antimicrobial, and antiviral activities . Additionally, it has applications in material sciences, particularly in the development of light-emitting materials for organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to adenosine receptors and modulate their activity, leading to various pharmacological effects .
Comparison with Similar Compounds
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share similar structural features and biological activities. this compound is unique due to its specific substitution pattern and the presence of a thione group, which may contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5S/c20-14-16-11-4-2-1-3-10(11)13-17-12(18-19(13)14)9-5-7-15-8-6-9/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMZVIMTTADBGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.